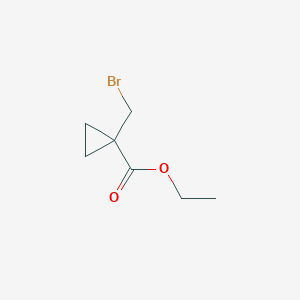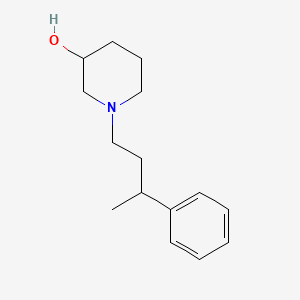![molecular formula C18H12ClFN4O B2460650 1-(4-クロロフェニル)-5-(3-フルオロベンジル)-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オン CAS No. 852441-37-3](/img/structure/B2460650.png)
1-(4-クロロフェニル)-5-(3-フルオロベンジル)-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties.
科学的研究の応用
1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
作用機序
Target of Action
The primary target of this compound is the Akt kinase . Akt kinases are a group of serine/threonine-specific protein kinases that play a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt, preventing ATP from binding and thus inhibiting the kinase activity of Akt . This results in a decrease in the phosphorylation of Akt and its downstream targets .
Biochemical Pathways
The inhibition of Akt kinase affects several biochemical pathways. Akt is involved in the PI3K/Akt/mTOR pathway , which regulates cell growth, proliferation, and survival . By inhibiting Akt, this compound can disrupt these processes and potentially inhibit tumor growth .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the phosphorylation of Akt and its downstream targets . This can lead to the inhibition of tumor growth, as observed in a breast cancer xenograft model .
生化学分析
Biochemical Properties
The compound interacts with the PKB alpha enzyme, a type of kinase . It acts as an ATP-competitive inhibitor, showing increased potency and selectivity against the closely related AGC kinase ROCK . The nature of these interactions involves the compound binding to the active site of the enzyme, inhibiting its function .
Cellular Effects
1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has shown to have significant effects on cellular processes. After oral dosing, it demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . This suggests that the compound can influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. As an ATP-competitive inhibitor, it binds to the active site of the PKB alpha enzyme, preventing the enzyme from performing its function . This leads to a decrease in the phosphorylation of Akt and downstream biomarkers, indicating changes in gene expression .
Temporal Effects in Laboratory Settings
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Over time, it has shown to maintain its stability and effectiveness, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro or in vivo studies, including the inhibition of tumor growth in a breast cancer xenograft model .
Dosage Effects in Animal Models
The effects of 1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one vary with different dosages in animal models. Specific dosage effects, threshold effects, or toxic or adverse effects at high doses are not mentioned in the available literature .
Metabolic Pathways
Given its interaction with the PKB alpha enzyme, it may be involved in pathways related to this enzyme .
Transport and Distribution
Given its biochemical properties and effects, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its interactions with the PKB alpha enzyme, it may be localized to areas of the cell where this enzyme is present .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Pyrimidine Moiety: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrazolopyrimidine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
1-(4-chlorophenyl)-5-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but with a different substituent on the benzyl group.
1-(4-fluorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Fluorine substituent on the phenyl ring instead of chlorine.
Uniqueness
1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific combination of substituents, which can influence its binding affinity and selectivity towards different biological targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
特性
IUPAC Name |
1-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-13-4-6-15(7-5-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-2-1-3-14(20)8-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJKXECIZUKLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2460571.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2460572.png)




![4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2460579.png)
![[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2460581.png)
![2-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B2460583.png)
![N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2460587.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2460590.png)
